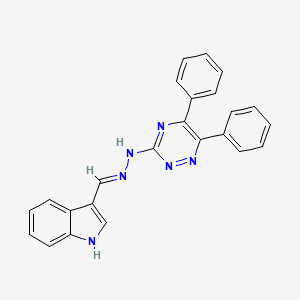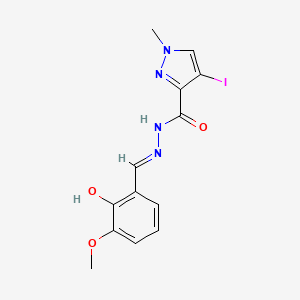![molecular formula C13H11Cl2O3P B604725 6-Hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione CAS No. 95594-15-3](/img/structure/B604725.png)
6-Hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Hydroxy-3-oxa-9-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione is a chemical compound with the CAS Number: 95594-15-3 . It has a molecular weight of 269.26 . The compound is also known by the synonym 9-hydroxy-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,11-dione .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 269.26 . It is stored at a temperature of 28 C .Wirkmechanismus
Target of Action
The primary targets of 6-Hydroxy-3-oxa-9-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are yet to be determined . These effects can be elucidated once the targets and the mode of action are known.
Eigenschaften
| { "1. Design of the Synthesis Pathway": [ "Step 1: Synthesis of 6-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonan-2-one by reacting 2,5-dimethyl-2,5-hexanediol with 2-aminoacetaldehyde diethyl acetal in the presence of trifluoroacetic acid.", "Step 2: Synthesis of 4,8-dioxo-6-hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5-triene-9-carboxylic acid by reacting 6-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonan-2-one with maleic anhydride in the presence of acetic anhydride.", "Step 3: Synthesis of 6-hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione by reacting 4,8-dioxo-6-hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5-triene-9-carboxylic acid with phosphorus oxychloride followed by a reaction with sodium methoxide." ], "2. Starting Materials": [ "2,5-dimethyl-2,5-hexanediol", "2-aminoacetaldehyde diethyl acetal", "trifluoroacetic acid", "maleic anhydride", "acetic anhydride", "phosphorus oxychloride", "sodium methoxide" ], "3. Reaction": [ "Step 1: 2,5-dimethyl-2,5-hexanediol + 2-aminoacetaldehyde diethyl acetal + trifluoroacetic acid → 6-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonan-2-one", "Step 2: 6-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonan-2-one + maleic anhydride + acetic anhydride → 4,8-dioxo-6-hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5-triene-9-carboxylic acid", "Step 3: 4,8-dioxo-6-hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5-triene-9-carboxylic acid + phosphorus oxychloride → 4,8-dioxo-6-chloro-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5-triene-9-carboxylic acid", "Step 4: 4,8-dioxo-6-chloro-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5-triene-9-carboxylic acid + sodium methoxide → 6-hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione" ] } | |
CAS-Nummer |
95594-15-3 |
Molekularformel |
C13H11Cl2O3P |
Molekulargewicht |
317.10 g/mol |
IUPAC-Name |
1,3-dichloro-2-[methoxy(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H11Cl2O3P/c1-17-19(16,10-6-3-2-4-7-10)18-13-11(14)8-5-9-12(13)15/h2-9H,1H3 |
InChI-Schlüssel |
FRYCRFDXNVODOY-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)C4=C(C(=CC(=O)O4)O)C(=O)N3C1 |
Kanonische SMILES |
COP(=O)(C1=CC=CC=C1)OC2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-Dimethoxyphenyl)-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B604642.png)
![5-[(E)-{[(4-methoxybenzyl)oxy]imino}methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B604643.png)
![5,5-Dimethyl-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604645.png)
![2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B604647.png)
![3-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B604650.png)

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)
![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)
![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)
![2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B604662.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

